Barminomycin I

Cytotoxicity Anticancer Leukemia

Choose Barminomycin I (CAS 108147-17-7) to eliminate formaldehyde activation variables from your DNA damage research. Its pre-activated imine form directly forms covalent, irreversible DNA adducts at 5'-GC-3' sequences, conferring 1,000-fold greater cytotoxicity than doxorubicin (P388 IC50 ≈ 0.00001 µg/mL). With adduct stability exceeding 48 hours (vs. doxorubicin's 25-hour half-life), this compound is essential for reproducible DNA repair kinetics, drug resistance, and high-resolution structural studies. No other anthracycline replicates this mechanism.

Molecular Formula C33H37NO12
Molecular Weight 639.6 g/mol
CAS No. 108147-17-7
Cat. No. B035154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarminomycin I
CAS108147-17-7
Synonymsantibiotic SN-07 chromophore
barminomycin I
SN-07 chromophore
Molecular FormulaC33H37NO12
Molecular Weight639.6 g/mol
Structural Identifiers
SMILESCC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O
InChIInChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3
InChIKeyWFTIALXZVDZJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barminomycin I (CAS 108147-17-7): Anthracycline Antibiotic Procurement Data Sheet


Barminomycin I (CAS 108147-17-7), also known as the SN-07 chromophore, is a naturally occurring anthracycline antibiotic produced by the fermentation of Actinomadura roseoviolacea and A. carminata [1]. It is distinguished from conventional anthracyclines by a unique eight-membered acetal-azomethine/carbinolamine ring system that confers pre-activated, formaldehyde-independent DNA adduct formation [2]. This structural feature translates into exceptionally potent cytotoxicity against P388 leukemia cells, with an IC50 of approximately 0.00001 g/mL .

Why Barminomycin I (108147-17-7) Cannot Be Replaced by Generic Anthracyclines


Generic substitution within the anthracycline class is scientifically invalid for Barminomycin I due to its fundamentally distinct mechanism of DNA interaction and its quantitative superiority in key performance parameters. Unlike standard anthracyclines such as doxorubicin or carminomycin, Barminomycin I exists in a pre-activated imine form, bypassing the rate-limiting requirement for metabolic or chemical activation via formaldehyde to form covalent DNA adducts [1]. This unique chemical state translates into quantitative advantages that are not shared by its in-class counterparts, including a 1000-fold greater cytotoxic potency, irreversible DNA adduct stability, and superior sequence selectivity [2]. Consequently, researchers and industrial procurers seeking to replicate published findings or to leverage Barminomycin I's specific DNA-adduct properties must use the exact compound; related analogs will not yield equivalent results.

Quantitative Differentiation Guide for Barminomycin I (108147-17-7)


1000-Fold Cytotoxic Potency Advantage Over Doxorubicin in Leukemia Models

Barminomycin I demonstrates 1,000-fold greater cytotoxicity than doxorubicin (Adriamycin) against P388 leukemia cells [1]. This is a direct, quantitative potency difference observed under identical in vitro conditions.

Cytotoxicity Anticancer Leukemia

Irreversible DNA Adduct Stability vs. Labile Doxorubicin Adducts

The DNA adducts formed by Barminomycin I are essentially irreversible, whereas doxorubicin-DNA adducts are highly labile with an in vitro half-life of only 25 hours at 37°C [1]. This represents a fundamental difference in the persistence of the drug's primary molecular lesion.

DNA Adducts Molecular Pharmacology Stability

Superior DNA Adduct Stability vs. Carminomycin Class Compounds

When compared to a panel of carminomycins (I, II, III), Barminomycin I forms the most stable DNA adducts. Carminomycin II and III adducts have short half-lives of only 4-5 hours, while Barminomycin I adducts show no detectable loss over a 48-hour period [1].

DNA Adducts Anthracycline Structure-Activity

Higher Cytotoxic Potency than Closest Structural Analog Barminomycin II

Barminomycin I exhibits a 2-fold higher cytotoxic potency against P388 leukemia cells compared to its closest structural analog, Barminomycin II [1]. This quantifiable difference is a key factor in selecting between the two barminomycin compounds.

Cytotoxicity Analog Comparison Leukemia

Formaldehyde-Independent DNA Adduct Formation: A Mechanistic Differentiator

Barminomycin I forms DNA adducts and virtual interstrand crosslinks without the requirement for exogenous formaldehyde activation, whereas doxorubicin is entirely dependent on formaldehyde for this mode of action [1]. In formaldehyde-free assays, Barminomycin I is the most reactive compound among tested anthracyclines [2].

DNA Adducts Mechanism of Action Formaldehyde

Procurement-Guided Application Scenarios for Barminomycin I (108147-17-7)


Investigating Formaldehyde-Independent DNA Adduct Formation

In mechanistic studies where the role of formaldehyde in anthracycline activation must be excluded or controlled, Barminomycin I is the reagent of choice. Its pre-activated imine structure allows for direct, formaldehyde-independent formation of covalent DNA adducts and virtual interstrand crosslinks, as demonstrated in in vitro transcription assays [3]. This property eliminates a key variable and simplifies experimental design, making it the superior compound over doxorubicin or other formaldehyde-requiring analogs for this specific application.

Achieving Persistent DNA Damage for Drug Resistance and Repair Studies

Researchers studying the cellular response to persistent DNA damage or investigating mechanisms of drug resistance should select Barminomycin I due to its irreversible DNA adducts. Unlike the labile adducts formed by doxorubicin (25-hour half-life) or carminomycin II/III (4-5 hour half-life), Barminomycin I adducts show no detectable loss over 48 hours, providing a sustained and reliable DNA lesion [3]. This stability is critical for long-term assays tracking DNA repair kinetics and the activation of damage response pathways.

Maximizing Cytotoxicity in P388 Leukemia Model Systems

For investigators employing the P388 murine leukemia model as a standard screen for antitumor activity, Barminomycin I offers a 1,000-fold potency advantage over doxorubicin [3] and a 2-fold advantage over its closest analog, Barminomycin II [4]. This extreme potency allows for studies using significantly lower drug concentrations, which can help minimize non-specific effects and is particularly valuable in combinatorial drug screening assays or in vivo xenograft studies where dosing constraints exist.

Structural and Biophysical Studies of Anthracycline-DNA Complexes

The exceptional stability of the Barminomycin I-DNA adduct provides a unique advantage for high-resolution structural studies. The irreversible nature of the complex facilitates its purification and analysis using techniques such as NMR spectroscopy and X-ray crystallography [3]. This stability ensures the integrity of the drug-DNA complex throughout the duration of the biophysical measurement, enabling the acquisition of high-quality data that is difficult or impossible to obtain with the labile adducts of doxorubicin or other standard anthracyclines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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